3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a triazaspirocyclic hydantoin derivative characterized by a benzyl group at position 3 and a methanesulfonyl group at position 8. These substituents influence its physicochemical properties, such as solubility and stability, and modulate biological activity.
Properties
IUPAC Name |
3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYHIHBUBEMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The intermediate 1,3,8-triazaspiro[4.5]decane-2,4-dione is prepared via cyclization of a diamino ester under basic conditions. For example, reaction of ethylenediamine derivatives with diketopiperazine analogs in the presence of sodium carbonate yields the spirocyclic framework.
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent choice and temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 68 | 92 |
| THF | 80 | 45 | 85 |
| EtOH | 100 | 58 | 89 |
DMF at 120°C provides the highest yield (68%) due to improved solubility of intermediates.
Introduction of the Benzyl Group
Benzylation at the N3 position is achieved via nucleophilic substitution or reductive amination.
Alkylation with Benzyl Halides
Treatment of the spirocyclic core with benzyl bromide in the presence of potassium carbonate generates the N3-benzyl derivative:
Reaction conditions significantly influence selectivity:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 75 |
| NaH | THF | 8 | 68 |
| Cs₂CO₃ | DMSO | 10 | 72 |
Potassium carbonate in DMF maximizes yield (75%) while minimizing byproducts.
Methanesulfonylation at the N8 Position
The methanesulfonyl group is introduced via sulfonylation of the secondary amine at N8.
Sulfonylation Reaction
Reaction with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Effect of Base and Stoichiometry
Triethylamine is preferred over weaker bases due to its ability to neutralize HCl byproducts effectively:
| Base | MsCl Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|
| Et₃N | 1.2 | 82 | 95 |
| Pyridine | 1.5 | 73 | 88 |
| DMAP | 1.2 | 78 | 92 |
Using 1.2 equivalents of methanesulfonyl chloride with triethylamine achieves an 82% yield.
Purification and Characterization
Chromatographic Purification
Preparative HPLC with a Phenomenex Gemini C18 column (5 µm, 250 × 21.2 mm) resolves impurities. A gradient elution from 10:90 to 100:0 MeOH:water (0.1% formic acid) ensures >98% purity.
Spectroscopic Data
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HRMS : m/z calcd for C₁₅H₁₉N₃O₄S [M+H]⁺: 338.1174; found: 338.1176.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 3.02–2.95 (m, 4H, spirolinkage), 1.85–1.78 (m, 4H, cyclohexane).
Research Findings and Optimization
Catalyst Screening in Cyclization
Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance yields in coupling steps preceding cyclization. Microwave-assisted reactions reduce reaction times from 24 h to 1 h.
Solvent Effects on Sulfonylation
Polar aprotic solvents (DCM, DMF) improve sulfonylation efficiency compared to non-polar solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.52 | 68 |
| Toluene | 2.38 | 45 |
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonylation at N1 is minimized by using controlled stoichiometry (1.2 equiv MsCl).
Scalability Issues
Large-scale reactions require slow addition of methanesulfonyl chloride to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules through various chemical reactions, including cyclization and substitution reactions.
| Reaction Type | Description |
|---|---|
| Cyclization | Formation of cyclic compounds from linear precursors. |
| Substitution | Replacement of functional groups to create diverse derivatives. |
Biology
Ligand for Biological Targets
Research indicates that 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as a ligand for several biological receptors and enzymes. Its ability to selectively bind to these targets makes it valuable in pharmacological studies.
| Target | Interaction Type | Potential Effects |
|---|---|---|
| Delta Opioid Receptor | Agonist | Pain modulation |
| Enzymatic Receptors | Inhibitor | Metabolic regulation |
Medicine
Therapeutic Potential
The compound has been explored for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may provide pain relief with fewer side effects compared to traditional analgesics.
| Property | Description |
|---|---|
| Analgesic Activity | Reduces pain perception through receptor modulation. |
| Anti-inflammatory | Decreases inflammation markers in biological assays. |
Case Study 1: Analgesic Properties
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.
Case Study 2: Synthesis of Derivatives
Researchers successfully utilized this compound in the synthesis of novel spirocyclic derivatives that exhibited enhanced biological activity against specific cancer cell lines. The derivatives were synthesized through a series of reactions involving the original compound as a precursor.
Mechanism of Action
The mechanism by which 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural similarity.
Table 2: Substituent Impact on Activity
Key Research Findings
- Spirocyclic Hydantoins as Scaffolds : The spiro[4.5]decane core is a privileged structure in medicinal chemistry, enabling diverse substitutions for optimizing pharmacokinetic and pharmacodynamic profiles .
- Sulfonyl Groups at Position 8 : Sulfonyl derivatives (e.g., methanesulfonyl, phenylsulfonyl) are associated with improved target engagement due to hydrogen bonding and electrostatic interactions .
- Biological Activity Trends : Benzyl and aryl substitutions at position 3 correlate with anticancer activity, as seen in TRI-BE , while ethyl groups are linked to antimalarial applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction parameters. Key steps include:
- Reagent selection : Use high-purity precursors (e.g., benzylamine derivatives, methanesulfonyl chloride) to minimize side reactions .
- Temperature and solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance nucleophilic substitution reactions for sulfonyl group incorporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
- Yield tracking : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assign peaks for the benzyl (δ 7.2–7.4 ppm), methanesulfonyl (δ 3.1 ppm), and spirocyclic carbonyl (δ 170–175 ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography : Resolve spirocyclic conformation and sulfonyl group orientation (if single crystals are obtainable) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Substituent variation : Systematically modify the benzyl (e.g., halogenated analogs) or methanesulfonyl groups (e.g., trifluoromethanesulfonyl) to assess steric/electronic effects .
- Computational modeling : Dock optimized structures into target active sites (e.g., using AutoDock Vina) to predict binding modes .
- Bioisosteric replacement : Replace the spirocyclic core with diazaspiro or oxazaspiro systems to enhance metabolic stability .
Q. What strategies address conflicting bioactivity data across assays?
- Methodological Answer :
- Counter-screening : Test against off-target receptors/enzymes (e.g., cytochrome P450 isoforms) to rule out promiscuity .
- Solubility assessment : Use dynamic light scattering (DLS) or nephelometry to detect aggregation artifacts in cell-based assays .
- Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude compound degradation .
Q. How can metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Reaction phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative metabolism .
Q. What experimental approaches identify synergistic effects with other therapeutics?
- Methodological Answer :
- Combination index (CI) analysis : Use the Chou-Talalay method in cell viability assays with fixed-ratio drug combinations .
- Mechanistic profiling : Transcriptomics (RNA-seq) or phosphoproteomics to map pathway crosstalk .
Q. How to resolve discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Physicochemical profiling : Measure logP (octanol-water) and pKa via potentiometric titration .
- Artificial membrane permeability (PAMPA) : Compare with Caco-2 cell assays to validate passive diffusion .
- Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride) or co-formers (e.g., cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
